molecular formula C21H20O6 B1674259 Icaritin CAS No. 118525-40-9

Icaritin

Cat. No. B1674259
M. Wt: 368.4 g/mol
InChI Key: TUUXBSASAQJECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394775B2

Procedure details

20 g of the extract prepared in Example 1 was taken in 100 ml of 0.1M acetic acid buffer solution (pH 4.5) and 2.5 g of enzymes (0.5 g of hesperidinase, 0.5 g of naringinase, 0.5 g of cellulase, 0.2 g of β-glucuronidase, 0.5 g of β-galactosidase, 0.3 g of amyloglucosidase; supplied by Sigma) was added thereto. The solution was stirred in a water bath at 37° C. for 48 hours. When icariin completely disappeared by periodically confirming by thin layer chromatography, the reaction was finished by heating in hot water (80 to 100° C.) for 10 minutes. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 1.1 g of icaritin, 1.2 g of icariside 1 and 0.9 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C:9]2[C:18](=[O:19])[C:17]3[C:16]([OH:20])=[CH:15][C:14]([O:21][C@@H:22]4[O:27][C@H:26]([CH2:28][OH:29])[C@@H:25]([OH:30])[C@H:24]([OH:31])[C@H:23]4[OH:32])=[C:13]([CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36])[C:12]=3[O:11][C:10]=2[C:38]2[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=2)[C@H:5]([OH:46])[C@H:4]([OH:47])[C@H:3]1[OH:48]>C(O)(=O)C.O>[CH3:36][C:35]([CH3:37])=[CH:34][CH2:33][C:13]1[C:12]2[O:11][C:10]([C:38]3[CH:43]=[CH:42][C:41]([O:44][CH3:45])=[CH:40][CH:39]=3)=[C:9]([OH:8])[C:18](=[O:19])[C:17]=2[C:16]([OH:20])=[CH:15][C:14]=1[OH:21].[CH3:36][C:35]([CH3:37])=[CH:34][CH2:33][C:13]1[C:12]2[O:11][C:10]([C:38]3[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=3)=[C:9]([OH:8])[C:18](=[O:19])[C:17]=2[C:16]([OH:20])=[CH:15][C:14]=1[O:21][C@@H:22]1[O:27][C@H:26]([CH2:28][OH:29])[C@@H:25]([OH:30])[C@H:24]([OH:31])[C@H:23]1[OH:32].[CH3:1][C@H:2]1[O:7][C@@H:6]([O:8][C:9]2[C:18](=[O:19])[C:17]3[C:16]([OH:20])=[CH:15][C:14]([OH:21])=[C:13]([CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36])[C:12]=3[O:11][C:10]=2[C:38]2[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=2)[C@@H:5]([OH:46])[C@@H:4]([OH:47])[C@@H:3]1[OH:48]

Inputs

Step One
Name
extract
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CC=C(C)C)C=5C=CC(=CC5)OC)O)O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
The solution was stirred in a water bath at 37° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2.5 g of enzymes (0.5 g of hesperidinase, 0.5 g of naringinase, 0.5 g of cellulase, 0.2 g of β-glucuronidase, 0.5 g of β-galactosidase, 0.3 g of amyloglucosidase; supplied by Sigma) was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue was added to ethanol (200 ml)
STIRRING
Type
STIRRING
Details
stirred (3 times)
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C=3C=CC(=CC3)OC)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
Name
Type
product
Smiles
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O)CC=C(C)C)C=4C=CC(=CC4)OC)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.